2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a 1,2,3-triazole, a thiazole, and an acetamide. The 1,2,3-triazole ring system can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes . The thiazole ring is a heterocyclic compound that consists of a five-membered C3NS ring. Acetamide functionality is a carboxamide derived from acetic acid.
Synthesis Analysis
While the exact synthesis of this compound is not available, the synthesis of similar compounds often involves reactions like copper-catalyzed click reactions . For instance, 1,2,3-triazole can be synthesized via a copper-catalyzed click reaction of azides with alkynes .Molecular Structure Analysis
The compound was likely characterized by techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (HRMS) .Scientific Research Applications
Synthesis and Pharmacological Investigation A variety of derivatives similar to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide have been synthesized and explored for their pharmacological potential. For instance, Alagarsamy et al. (2007) synthesized a series of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating significant in vivo H1-antihistaminic activity, indicating their potential as new H1-antihistamines with less sedation compared to standard drugs (Alagarsamy, Solomon, & Murugan, 2007).
Anticonvulsant Properties Related compounds have shown promising results as anticonvulsants. A study by Ali and Siddiqui (2015) on benzothiazole derivatives exhibited significant anticonvulsant activity, hinting at the therapeutic potential of these compounds in seizure management (Ali & Siddiqui, 2015). Another study by Kohn et al. (1993) on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives also displayed outstanding activity in the maximal electroshock-induced seizure test in mice (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).
Impact on Neuroinflammation Compounds structurally related to this compound have also been studied for their impact on neuroinflammation. Idris et al. (2019) investigated the benzimidazole derivatives B1 and B8, demonstrating their potential in attenuating morphine-induced paradoxical pain and reducing TNF-α expression in mice, indicating their therapeutic role in neuroinflammatory conditions induced by opioids (Idris, Abbas, Nadeem, & Khan, 2019).
Metabolic and Tissue Distribution Studies The pharmacokinetics and tissue distribution of related compounds have also been a subject of study. Kim et al. (2008) investigated the novel ALK5 inhibitor IN-1130, focusing on its pharmacokinetics, metabolism, and tissue distribution, highlighting its potential as an anti-fibrotic drug (Kim, Kim, Lee, Chang, Lee, Kim, & Sheen, 2008).
properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13-7-3-4-8-15(13)20-22-14(2)18(27-20)11-21-19(26)12-25-17-10-6-5-9-16(17)23-24-25/h3-10H,11-12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKHBDCHRUENSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C4=CC=CC=C4N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.